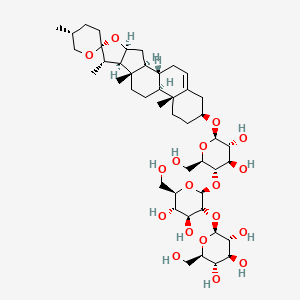
Funkioside D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Funkioside D is a steroidal saponin isolated from Maianthemum atropurpureum (Nibai), a wild medicinal plant native to Northwest Yunnan, China. It belongs to the class of steroid glycosides, characterized by a hydrophobic aglycone (steroid backbone) linked to hydrophilic sugar moieties. This compound exhibits notable bioactivity, particularly in vitro cytotoxicity against the K562 tumor cell line, with an IC50 value of 2.93 μg/ml . Its structure includes a spirostanol skeleton (common in steroidal saponins) and specific glycosylation patterns, which are critical for its biological interactions. The compound is part of a broader family of bioactive saponins in M.
Preparation Methods
Funkioside D can be isolated from the leaves of Funkia ovata through a series of chromatographic techniques . The process involves repeated chromatography on a column of silica gel using a chloroform-methanol-water system . The isolated compound is then subjected to hydrolysis to determine its monosaccharide composition
Chemical Reactions Analysis
Funkioside D undergoes various chemical reactions, including hydrolysis and methylation . Hydrolysis with sulfuric acid at elevated temperatures breaks down the glycosidic bonds, releasing the monosaccharides and the aglycone . Methylation by Kuhn’s method followed by methanolysis helps determine the positions of the bonds in the carbohydrate chain . The major products formed from these reactions include methylated derivatives of glucose and galactose .
Scientific Research Applications
In chemistry, it serves as a model compound for studying the structure and reactivity of steroid glycosides . In biology and medicine, its potential pharmacological activities, such as anti-inflammatory and anticancer properties, are of interest . Additionally, Funkioside D’s unique structure makes it a valuable compound for research in natural product chemistry and glycoscience .
Mechanism of Action
The mechanism of action of Funkioside D is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways . The glycosidic moiety may play a role in its biological activity by facilitating interactions with cell surface receptors or enzymes . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural Similarities and Differences
Funkioside D shares structural homology with other steroidal saponins, particularly in its aglycone core. Key comparisons include:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Observations :
Aglycone Variations: this compound and Aspidistrin share a (25R)-spirostanol backbone, whereas Smilacinoside A has a furostane-type aglycone, which lacks the closed E/F ring system .
Glycosylation Patterns: this compound’s monosaccharide chain at C-3 contrasts with Aspidistrin’s disaccharide (α-L-rhamnose + β-D-glucose) and Polyfuroside’s branched trisaccharide. These differences influence solubility and membrane interaction .
Bioactivity : Despite structural similarities, this compound (IC50 = 2.93 μg/ml) is less potent than Aspidistrin (IC50 = 0.47 μg/ml), highlighting the role of glycosylation in cytotoxicity .
Functional and Mechanistic Insights
- Cytotoxicity : this compound’s moderate activity compared to Aspidistrin suggests that shorter sugar chains may reduce binding affinity to tumor cell membranes or intracellular targets .
- Spirostanol vs. Furostanol: Spirostanol saponins (e.g., this compound) generally exhibit higher stability and bioavailability than furostanol derivatives (e.g., Smilacinoside A) due to their closed-ring structure .
- Species-Specific Modifications: Compounds like Funkioside C (from Funkia vata) and this compound (from M. atropurpureum) demonstrate how minor structural shifts (e.g., hydroxylation at C-4') can arise from species-specific biosynthesis .
Limitations in Structural-Activity Relationships
For instance, this compound and Aspidistrin, while structurally related, show a 6-fold difference in cytotoxicity, underscoring the complexity of structure-activity relationships in steroidal saponins.
Properties
CAS No. |
60454-78-6 |
|---|---|
Molecular Formula |
C45H72O18 |
Molecular Weight |
901.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H72O18/c1-19-7-12-45(56-18-19)20(2)30-26(63-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)57-40-37(55)35(53)38(29(17-48)60-40)61-42-39(34(52)32(50)28(16-47)59-42)62-41-36(54)33(51)31(49)27(15-46)58-41/h5,19-20,22-42,46-55H,6-18H2,1-4H3/t19-,20+,22+,23-,24+,25+,26+,27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1 |
InChI Key |
IATOWVQMFQIWJG-VQCMDHTRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















